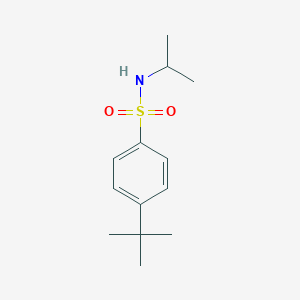
4-tert-butyl-N-propan-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-propan-2-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a tert-butyl group and a propan-2-yl group attached to a benzenesulfonamide core, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-propan-2-ylbenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the tert-butyl and propan-2-yl groups. One common method is the reaction of 4-tert-butylbenzenesulfonyl chloride with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-tert-butyl-N-propan-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may bind to the active site of enzymes, blocking their activity and leading to the inhibition of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylbenzenesulfonamide
- N-propan-2-ylbenzenesulfonamide
- 4-tert-butyl-N-methylbenzenesulfonamide
Uniqueness
4-tert-butyl-N-propan-2-ylbenzenesulfonamide is unique due to the presence of both tert-butyl and propan-2-yl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-tert-butyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)14-17(15,16)12-8-6-11(7-9-12)13(3,4)5/h6-10,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMCVZUPBMTCLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344878.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344879.png)
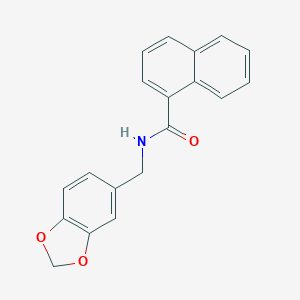
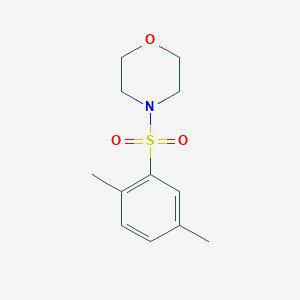
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)
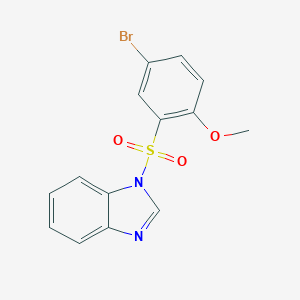
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344886.png)
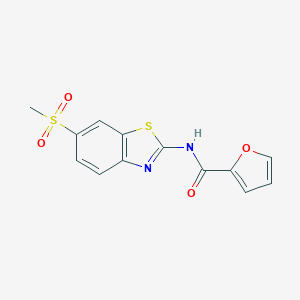
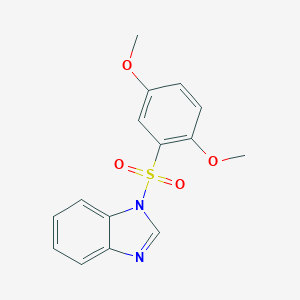
![4-Benzyl-1-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B344892.png)
![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B344895.png)
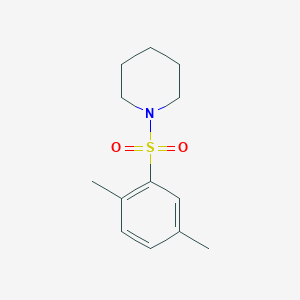
![N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B344904.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344905.png)
